3-Phenylpropanethioamide
Overview
Description
3-Phenylpropanethioamide is a biochemical compound with the molecular formula C9H11NS and a molecular weight of 165.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 3-Phenylpropanethioamide is1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
. This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom in the molecule. Physical And Chemical Properties Analysis
3-Phenylpropanethioamide is a solid at room temperature . The predicted melting point is 69.35°C, and the predicted boiling point is approximately 294.3°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3, and the predicted refractive index is n20D 1.61 .Scientific Research Applications
Biochemical Research
3-Phenylpropanethioamide is used in biochemical research . It’s a compound with the molecular formula C9H11NS and a molecular weight of 165.26 . This compound is used for research purposes only and is not intended for diagnostic or therapeutic use .
Proteomics Research
3-Phenylpropanethioamide is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in a comprehensive way .
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . 3-Phenylpropanethioamide could potentially be used in the synthesis of these thiophene derivatives .
Industrial Chemistry
Thiophene derivatives, which could potentially be synthesized using 3-Phenylpropanethioamide, are utilized in industrial chemistry . They are used as corrosion inhibitors , which can prevent the corrosion of metals and alloys.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . 3-Phenylpropanethioamide could potentially be used in the synthesis of these thiophene-mediated molecules .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. 3-Phenylpropanethioamide could potentially be used in the synthesis of these thiophene-mediated molecules .
Safety and Hazards
properties
IUPAC Name |
3-phenylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXFTLANQXFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408828 | |
Record name | 3-phenylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65680-20-8 | |
Record name | 3-phenylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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